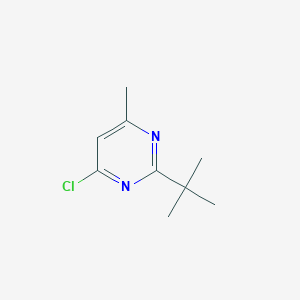

2-Tert-butyl-4-chloro-6-methylpyrimidine

Description

BenchChem offers high-quality 2-Tert-butyl-4-chloro-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-4-chloro-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-4-chloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMQRFDXLVDRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Tert-butyl-4-chloro-6-methylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-butyl-4-chloro-6-methylpyrimidine, a heterocyclic compound of increasing interest in medicinal chemistry. The document delves into its core chemical properties, outlines a detailed synthetic pathway, predicts its spectroscopic characteristics, and explores its potential as a valuable scaffold in drug discovery, particularly in the development of targeted kinase inhibitors. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleic acids.[1] This privileged scaffold has been extensively utilized in medicinal chemistry to develop a wide array of therapeutic agents. Pyrimidine derivatives have demonstrated significant potential in oncology, with several compounds exhibiting potent anticancer properties.[1][2] Their ability to mimic the purine core of ATP allows them to function as competitive inhibitors for a variety of protein kinases, which are often dysregulated in diseases like cancer.[3]

2-tert-butyl-4-chloro-6-methylpyrimidine (CAS No: 848499-91-2) is a substituted pyrimidine that presents a unique combination of functional groups, making it an attractive building block for the synthesis of targeted therapeutics. The presence of a reactive chloro group at the 4-position allows for facile nucleophilic substitution, enabling the introduction of diverse pharmacophores. The tert-butyl group at the 2-position provides steric bulk, which can be exploited to achieve selectivity for specific biological targets. The methyl group at the 6-position can also influence the molecule's electronic properties and binding interactions.

This guide will provide a detailed exploration of the chemical properties, synthesis, and potential applications of this promising intermediate.

Core Chemical Properties

A thorough understanding of the physicochemical properties of 2-tert-butyl-4-chloro-6-methylpyrimidine is essential for its effective utilization in chemical synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂ | [2] |

| Molecular Weight | 184.67 g/mol | [2] |

| CAS Number | 848499-91-2 | [2] |

| Appearance | Predicted to be a white to off-white solid | General knowledge of similar compounds |

| Purity | Commercially available up to 98% | [2] |

| InChI Key | IJMQRFDXLVDRER-UHFFFAOYSA-N | [2] |

Synthesis of 2-Tert-butyl-4-chloro-6-methylpyrimidine

The synthesis of 2-tert-butyl-4-chloro-6-methylpyrimidine can be achieved through a multi-step process, beginning with the condensation of a β-dicarbonyl compound with an amidine, followed by chlorination. This approach is a well-established method for the preparation of substituted pyrimidines.[4]

Synthetic Workflow

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Tert-butyl-4-chloro-6-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-tert-butyl-4-chloro-6-methylpyrimidine, a key building block in medicinal chemistry and materials science. We will delve into the strategic considerations for its synthesis, focusing on a robust and widely applicable method involving the cyclocondensation of pivalamidine with ethyl acetoacetate, followed by chlorination. This guide will elucidate the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure successful and reproducible synthesis.

Introduction: Significance and Synthetic Strategy

The pyrimidine scaffold is a cornerstone in the development of a vast array of biologically active molecules. The specific substitution pattern of 2-tert-butyl-4-chloro-6-methylpyrimidine, featuring a sterically demanding tert-butyl group, a reactive chloro moiety, and a methyl group, makes it a valuable intermediate for creating novel compounds with tailored pharmacological profiles. The tert-butyl group can enhance metabolic stability and modulate binding interactions, while the chlorine atom serves as a versatile handle for introducing further molecular complexity through nucleophilic substitution or cross-coupling reactions.

The most logical and efficient synthetic strategy for this target molecule involves a two-step sequence:

-

Cyclocondensation: The formation of the pyrimidine ring by reacting an amidine (pivalamidine) with a β-dicarbonyl compound (ethyl acetoacetate). This step establishes the core heterocyclic structure with the desired substituents at positions 2, 4, and 6.

-

Chlorination: The conversion of the resulting pyrimidin-4-ol (or its tautomeric pyrimidin-4-one form) to the target 4-chloro derivative. This is a crucial activation step for subsequent functionalization.

This approach is favored due to the ready availability of starting materials, high-yielding reactions, and straightforward purification procedures.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

Step 1: Cyclocondensation of Pivalamidine and Ethyl Acetoacetate

The formation of 2-tert-butyl-6-methylpyrimidin-4-ol proceeds via a well-established cyclocondensation reaction.[1][2] The reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent.

Mechanism:

-

Deprotonation: The base abstracts an acidic α-proton from ethyl acetoacetate, generating a resonance-stabilized enolate.[3]

-

Nucleophilic Attack: The amidine, pivalamidine, possesses two nucleophilic nitrogen atoms. One of these nitrogens attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate.

-

Intramolecular Cyclization: Following the initial attack, an intramolecular nucleophilic attack occurs where the second nitrogen of the amidine attacks the ketone carbonyl carbon of the ethyl acetoacetate moiety.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable aromatic pyrimidine ring.

The choice of a strong base is critical to ensure complete formation of the enolate, driving the reaction towards the product. The tert-butyl group of pivalamidine does not significantly hinder the reaction, as the reactive centers are sufficiently accessible.

Step 2: Chlorination of 2-tert-butyl-6-methylpyrimidin-4-ol

The conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom is a standard transformation in heterocyclic chemistry. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly employed for this purpose.[4]

Mechanism (with POCl₃):

-

Activation of POCl₃: In the presence of a tertiary amine base (e.g., N,N-diethylaniline), phosphorus oxychloride is activated.

-

Nucleophilic Attack: The oxygen atom of the pyrimidin-4-ol tautomer attacks the electrophilic phosphorus atom of the activated POCl₃, forming a phosphate ester intermediate.

-

Chloride Attack: A chloride ion then acts as a nucleophile, attacking the C4 position of the pyrimidine ring, which is now an excellent leaving group.

-

Elimination: The phosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the desired 2-tert-butyl-4-chloro-6-methylpyrimidine.

The use of a high-boiling point solvent and elevated temperatures is often necessary to drive this reaction to completion.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 2-tert-butyl-6-methylpyrimidin-4-ol

This procedure outlines the cyclocondensation reaction to form the pyrimidine core.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pivalamidine hydrochloride[5][6][7] | 136.62 | 13.66 g | 0.10 |

| Ethyl acetoacetate[3] | 130.14 | 13.01 g | 0.10 |

| Sodium Methoxide | 54.02 | 5.94 g | 0.11 |

| Methanol | 32.04 | 150 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methanol (100 mL) and sodium methoxide (5.94 g).

-

Stir the mixture at room temperature until the sodium methoxide is completely dissolved.

-

Add pivalamidine hydrochloride (13.66 g) to the solution. A white precipitate of sodium chloride will form.

-

Add ethyl acetoacetate (13.01 g) dropwise to the stirring suspension over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water (100 mL) to the residue and stir for 30 minutes.

-

Acidify the aqueous solution to pH 5-6 with concentrated hydrochloric acid.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C to afford 2-tert-butyl-6-methylpyrimidin-4-ol.

Synthesis of 2-Tert-butyl-4-chloro-6-methylpyrimidine

This protocol describes the chlorination of the pyrimidin-4-ol intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-tert-butyl-6-methylpyrimidin-4-ol[8][9] | 166.22 | 16.62 g | 0.10 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 46.0 g (28 mL) | 0.30 |

| N,N-Diethylaniline | 149.23 | 1.5 g (1.6 mL) | 0.01 |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-tert-butyl-6-methylpyrimidin-4-ol (16.62 g).

-

Carefully add phosphorus oxychloride (28 mL) to the flask.

-

Add a catalytic amount of N,N-diethylaniline (1.6 mL).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The solid will gradually dissolve.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice (200 g) with vigorous stirring in a large beaker.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-tert-butyl-4-chloro-6-methylpyrimidine.[10]

Visualizing the Synthesis

Synthetic Pathway

Caption: Overall synthetic route to the target molecule.

Cyclocondensation Mechanism

Caption: Key steps in the cyclocondensation mechanism.

Conclusion

This guide has presented a detailed and practical approach for the synthesis of 2-tert-butyl-4-chloro-6-methylpyrimidine. By understanding the underlying reaction mechanisms and adhering to the optimized experimental protocols, researchers can reliably produce this valuable intermediate for their drug discovery and materials science endeavors. The provided step-by-step instructions, coupled with mechanistic insights, aim to empower scientists with the knowledge and tools necessary for successful synthesis.

References

- Organic Syntheses Procedure. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE.

- ChemicalBook. 6-(tert-Butyl)-2-methylpyrimidin-4-ol synthesis.

- PureSynth. Pivalamidine Hydrochloride 98.0%.

- ResearchGate. Synthesis of the counterpart 18. DTBMP=2,6‐di‐tert‐butyl‐4‐methylpyridine.

- Asian Journal of Chemistry. (2018-05-31).

- CymitQuimica. 2-tert-Butyl-4-chloro-6-methylpyrimidine.

- ChemBK. 6-(tert-Butyl)-2-methylpyrimidin-4-ol.

- PubChem. Pivalamidine hydrochloride.

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Organic Chemistry Research. Regular Article.

- Organic Syntheses Procedure. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES.

- Chemical-Suppliers. Pivalamidine Hydrochloride | CAS 18202-73-8.

- ResearchGate. 2,6-Di- tert -butyl-4-methylpyridine (DTBMP) | Request PDF.

- IOSR Journal. Kinetic Study ofCyclocondensation Reaction in Acetic Acid, Yielding 3, 4 Dihydropyrimidines.

- Google Patents. CN104163778A - Method for preparing p-amino-benzamidine hydrochloride.

- International Journal of Applied Biology and Pharmaceutical Technology. Reaction of Phenylhydrazo ethylacetoacetate.

- ResearchGate. Biginelli Reaction. Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea.

- Benchchem. Application Notes and Protocols for the Methylation of 2-Amino-4,6-dihydroxypyrimidine.

- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- Google Patents. CN105330568A - Preparation method for p-aminobenzamidine hydrochloride.

- Brieflands. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives.

- ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Wikipedia. Ethyl acetoacetate.

- ResearchGate. Cyclocondensation-Knoevenagel–Michael Domino reaction of phenyl hydrazine, acetoacetate derivatives and aryl aldehydes over acetic acid functionalized ionic liquid | Request PDF.

- PubChem. 6-Tert-butyl-4-chloro-pyrido[3,2-d]pyrimidine.

- ResearchGate. Optimization of the reaction with ethyl acetoacetate.

- New Journal of Chemistry (RSC Publishing). Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes.

- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Wikipedia. 2,4,6-Tri-tert-butylpyrimidine.

- PubChem. 2,6-Di-tert-butyl-4-methylpyridine.

- Slideshare. Ethyl acetoacetate | PPTX.

- Sigma-Aldrich. 2,4,6-Tri-tert-butylpyrimidine 97 67490-21-5.

- Benchchem. 4-(Tert-butyl)-2-chloropyridine|CAS 81167-60-4.

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 5. pure-synth.com [pure-synth.com]

- 6. Pivalamidine hydrochloride | C5H12N2 | CID 431752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pivalamidine Hydrochloride | CAS 18202-73-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 6-(tert-Butyl)-2-methylpyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 2-tert-Butyl-4-chloro-6-methylpyrimidine | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 2-Tert-butyl-4-chloro-6-methylpyrimidine

CAS Number: 848499-91-2

Introduction

2-Tert-butyl-4-chloro-6-methylpyrimidine is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including a sterically demanding tert-butyl group, a reactive chloro substituent, and a methyl group on the pyrimidine core, make it an attractive scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Tert-butyl-4-chloro-6-methylpyrimidine is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on the analysis of structurally similar compounds.

| Property | Value | Source |

| CAS Number | 848499-91-2 | [1][2] |

| Molecular Formula | C₉H₁₃ClN₂ | [1][2] |

| Molecular Weight | 184.67 g/mol | [1][2] |

| Appearance | Predicted: White to off-white solid | General knowledge of similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | General knowledge of similar compounds |

| Purity | Commercially available up to 98% | [1][2] |

Synthesis of 2-Tert-butyl-4-chloro-6-methylpyrimidine

The synthesis of 2-Tert-butyl-4-chloro-6-methylpyrimidine can be achieved through a multi-step process, typically involving the condensation of a β-dicarbonyl compound with an amidine, followed by chlorination. A representative synthetic protocol is detailed below. This protocol is based on established pyrimidine synthesis methodologies and serves as a practical guide for laboratory preparation.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2-tert-Butyl-4-hydroxy-6-methylpyrimidine

This initial step involves a condensation reaction between pivalamidine and a β-ketoester, such as ethyl acetoacetate, to form the pyrimidine ring.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add pivalamidine hydrochloride and stir until it fully dissolves.

-

Slowly add ethyl acetoacetate to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The resulting precipitate, 2-tert-butyl-4-hydroxy-6-methylpyrimidine, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality Behind Experimental Choices:

-

Sodium Ethoxide: A strong base is required to deprotonate the active methylene group of the β-ketoester, facilitating the condensation reaction with the amidine.

-

Reflux Conditions: The elevated temperature accelerates the rate of reaction, ensuring a higher yield of the desired pyrimidine.

-

TLC Monitoring: This is a crucial step for determining the optimal reaction time and preventing the formation of byproducts.

Step 2: Chlorination to Yield 2-Tert-butyl-4-chloro-6-methylpyrimidine

The hydroxyl group of the intermediate is then replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).

Methodology:

-

In a fume hood, carefully add 2-tert-butyl-4-hydroxy-6-methylpyrimidine to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux for a few hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture and carefully quench the excess phosphorus oxychloride by slowly pouring the mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-Tert-butyl-4-chloro-6-methylpyrimidine.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This is a standard and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups.

-

Excess Reagent: Using an excess of POCl₃ ensures the complete conversion of the starting material.

-

Quenching on Ice: This is a critical safety step to manage the exothermic reaction of POCl₃ with water.

-

Column Chromatography: This purification technique is essential to remove any unreacted starting material and byproducts, ensuring the high purity of the final compound.

Caption: Synthetic workflow for 2-Tert-butyl-4-chloro-6-methylpyrimidine.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 1H | Pyrimidine C5-H |

| ~2.5 | s | 3H | -CH₃ |

| ~1.4 | s | 9H | -C(CH₃)₃ |

Rationale for Predictions:

-

The aromatic proton on the pyrimidine ring (C5-H) is expected to appear in the downfield region.

-

The methyl group protons will likely be a singlet due to the absence of adjacent protons.

-

The nine protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature of this group.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C2 (attached to tert-butyl) |

| ~165 | C4 (attached to Cl) |

| ~160 | C6 (attached to methyl) |

| ~115 | C5 |

| ~38 | Quaternary carbon of tert-butyl |

| ~28 | Methyl carbons of tert-butyl |

| ~24 | C6-Methyl carbon |

Rationale for Predictions:

-

The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region, with their specific shifts influenced by the attached substituents.

-

The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region.

Predicted Mass Spectrum (EI)

| m/z | Interpretation |

| 184/186 | Molecular ion peak [M]⁺ and its isotope [M+2]⁺ due to the presence of Chlorine (approx. 3:1 ratio) |

| 169/171 | [M - CH₃]⁺ |

| 127 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation), likely the base peak |

Rationale for Predictions:

-

The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern.

-

Fragmentation is expected to occur via the loss of a methyl radical or the stable tert-butyl cation.

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2970-2870 | C-H stretching (aliphatic) |

| ~1600-1450 | C=C and C=N stretching (pyrimidine ring) |

| ~1370 | C-H bending (tert-butyl) |

| ~800-600 | C-Cl stretching |

Rationale for Predictions:

-

The spectrum will be characterized by absorptions corresponding to the aromatic pyrimidine ring, the aliphatic tert-butyl and methyl groups, and the carbon-chlorine bond.

Reactivity and Mechanistic Insights

The chemical reactivity of 2-Tert-butyl-4-chloro-6-methylpyrimidine is primarily dictated by the presence of the chloro substituent at the 4-position of the electron-deficient pyrimidine ring. This makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNA_r) reactions.

Caption: Nucleophilic substitution at the C4 position of the pyrimidine ring.

A variety of nucleophiles, such as amines, alcohols, and thiols, can readily displace the chloride ion. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of diverse functional groups and the construction of molecular libraries for screening purposes. The tert-butyl group at the 2-position can exert a steric influence on the reactivity of the adjacent positions, potentially directing the outcome of certain reactions.

Applications in Drug Development

Substituted pyrimidines are a prominent class of heterocycles in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this core structure. The 2,4,6-trisubstituted pyrimidine scaffold, in particular, is a well-established pharmacophore in the development of kinase inhibitors .[3][4]

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The pyrimidine core of 2-Tert-butyl-4-chloro-6-methylpyrimidine can serve as a scaffold that mimics the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases. The substituents at the 2, 4, and 6 positions can be systematically modified to achieve potent and selective inhibition of specific kinases.

The reactive chloro group at the C4 position of 2-Tert-butyl-4-chloro-6-methylpyrimidine provides a convenient handle for introducing various amine-containing fragments, which are often crucial for establishing key hydrogen bonding interactions within the kinase active site. The tert-butyl group at the C2 position can be exploited to probe steric pockets and enhance ligand-protein interactions, potentially leading to improved potency and selectivity.

Safety and Handling

As a chlorinated organic compound, 2-Tert-butyl-4-chloro-6-methylpyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Tert-butyl-4-chloro-6-methylpyrimidine is a strategically important building block for the synthesis of novel compounds with potential therapeutic value. Its well-defined reactivity, particularly the susceptibility of the C4-chloro group to nucleophilic displacement, allows for facile diversification. The insights provided in this technical guide regarding its synthesis, predicted spectroscopic properties, and potential applications in kinase inhibitor design are intended to empower researchers in their drug discovery and development endeavors. Further experimental validation of its physical and spectroscopic properties will undoubtedly enhance its utility and accelerate its application in the field of medicinal chemistry.

References

-

Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. NOP. Available at: [Link]

-

2,4,6-Tri-tert-butylpyrimidine. Wikipedia. Available at: [Link]

-

2-Tert-butyl-4-methyl-6-propylpyrimidine | C12H20N2 | CID 22950959. PubChem. Available at: [Link]

-

2-Tert-butyl-4,5,6-trimethylpyrimidine | C11H18N2 | CID 59155464. PubChem. Available at: [Link]

-

2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898. PubChem. Available at: [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available at: [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 2-Tert-butyl-4-chloro-6-methylpyrimidine

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Tert-butyl-4-chloro-6-methylpyrimidine, with its unique substitution pattern on the pyrimidine core, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The interplay of the electron-donating alkyl groups and the electron-withdrawing chloro substituent on the aromatic ring creates a molecule with distinct electronic and conformational properties. Understanding its detailed molecular architecture is paramount for predicting its reactivity, designing structure-activity relationship (SAR) studies, and ensuring its identity and purity in synthetic protocols.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-Tert-butyl-4-chloro-6-methylpyrimidine. As a self-validating system, this document will not only present the anticipated spectral features but will also delve into the underlying principles and experimental considerations that inform these predictions. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this molecule. All predictions are grounded in the fundamental principles of spectroscopic analysis and are supported by data from structurally analogous compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 2-Tert-butyl-4-chloro-6-methylpyrimidine is presented below, with key functional groups highlighted.

Caption: Molecular structure of 2-Tert-butyl-4-chloro-6-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Tert-butyl-4-chloro-6-methylpyrimidine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the substituents. The tert-butyl group, in particular, provides a highly characteristic and intense signal.[2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.1-7.3 | Singlet | 1H | H-5 (pyrimidine ring) | The lone proton on the pyrimidine ring is expected to be deshielded by the electronegative nitrogen atoms and the chloro group. |

| ~2.5-2.7 | Singlet | 3H | -CH₃ (methyl group) | The methyl group at the C6 position is attached to an aromatic ring, leading to a downfield shift compared to a simple alkane. |

| ~1.3-1.5 | Singlet | 9H | -C(CH₃)₃ (tert-butyl group) | The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet. Its chemical shift is characteristic of a tert-butyl group attached to an sp²-hybridized carbon. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | C-2 | The carbon atom attached to two nitrogen atoms and the tert-butyl group will be significantly downfield. |

| ~160-165 | C-4 | The carbon atom bonded to a nitrogen atom and the electronegative chlorine atom will be deshielded. |

| ~165-170 | C-6 | The carbon atom bonded to a nitrogen atom and the methyl group will also be in the downfield region. |

| ~115-120 | C-5 | The protonated carbon of the pyrimidine ring will appear at a more upfield position compared to the substituted carbons. |

| ~38-42 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~30-35 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~22-26 | -CH₃ | The methyl group carbon at the C6 position. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule, typically in positive ion mode. Electron ionization (EI) can also be used to induce more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Predicted Mass Spectrum Data

The molecular formula of 2-Tert-butyl-4-chloro-6-methylpyrimidine is C₉H₁₃ClN₂.[3] The expected monoisotopic mass is approximately 184.08 g/mol .

| m/z (predicted) | Ion | Rationale |

| 184/186 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 169/171 | [M-CH₃]⁺ | Loss of a methyl radical from the parent ion. |

| 128/130 | [M-C(CH₃)₃]⁺ | Loss of a tert-butyl radical, a common fragmentation pathway for tert-butyl containing compounds. |

digraph "MS_Fragmentation" { graph [rankdir="LR"]; node [shape=box, style=rounded];M [label="[C₉H₁₃ClN₂]⁺˙\nm/z = 184/186"]; frag1 [label="[C₈H₁₀ClN₂]⁺\nm/z = 169/171"]; frag2 [label="[C₅H₄ClN₂]⁺\nm/z = 128/130"];

M -> frag1 [label="- •CH₃"]; M -> frag2 [label="- •C(CH₃)₃"]; }

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired from a neat sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet or a mull. The ATR method is often preferred for its simplicity and speed.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorptions for the aromatic ring and the alkyl substituents.

| Wavenumber (cm⁻¹, predicted) | Vibration | Rationale |

| 3100-3000 | C-H stretch (aromatic) | Stretching vibration of the C-H bond on the pyrimidine ring. |

| 2980-2850 | C-H stretch (aliphatic) | Asymmetric and symmetric stretching vibrations of the C-H bonds in the tert-butyl and methyl groups.[4] |

| 1600-1450 | C=N and C=C stretch (aromatic) | Ring stretching vibrations of the pyrimidine core. |

| 1470-1450 | C-H bend (aliphatic) | Bending vibrations of the C-H bonds in the alkyl groups. |

| 850-750 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. The exact position can be influenced by the aromatic system.[5] |

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for 2-Tert-butyl-4-chloro-6-methylpyrimidine. By leveraging fundamental spectroscopic principles and data from analogous structures, we have constructed a comprehensive spectral profile encompassing ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling the confident identification and characterization of this important heterocyclic compound. The self-validating nature of this guide, which emphasizes the reasoning behind the spectral predictions, empowers scientists to apply these principles to the analysis of other novel molecules.

References

- Poveda, A., & Jiménez-Barbero, J. (2013). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eMagRes.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Sharma, S. K., Singh, S., & Yadav, R. A. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 12(2), 527-532.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Doc Brown's Chemistry. Infrared spectrum of 2-chloro-2-methylpropane. [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]

-

PubChem. 2,6-Di-tert-butyl-4-methylpyridine. [Link]

Sources

- 1. utsouthwestern.edu [utsouthwestern.edu]

- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-tert-Butyl-4-chloro-6-methylpyrimidine | CymitQuimica [cymitquimica.com]

- 4. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Reactivity of the Chloro Group in 2-Tert-butyl-4-chloro-6-methylpyrimidine

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine ring is a privileged structure, present in numerous FDA-approved drugs.[1][2] The compound 2-tert-butyl-4-chloro-6-methylpyrimidine is a valuable synthetic intermediate, offering a robust platform for molecular elaboration. The strategic placement of its substituents—a sterically demanding tert-butyl group, a simple methyl group, and a reactive chloro group—provides a precise blueprint for synthetic diversification.

The C4-chloro substituent serves as the primary reactive handle. Its reactivity is dictated by the inherent electronic properties of the pyrimidine core and the influence of the appended functional groups. This guide provides an in-depth analysis of the chloro group's reactivity, focusing on the mechanistic underpinnings of its key transformations, field-proven experimental protocols, and the strategic considerations essential for its successful application in complex molecule synthesis.

Molecular Architecture: Electronic and Steric Landscape

The reactivity of the C4-chloro group is not an isolated feature but a consequence of the entire molecule's structure. Understanding the interplay between the pyrimidine core and its substituents is paramount.

-

Pyrimidine Core: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. These nitrogens act as powerful electron-withdrawing groups, significantly lowering the electron density of the ring carbons, particularly at the C2, C4, and C6 positions. This electron deficiency is the primary driver for the chloro group's susceptibility to Nucleophilic Aromatic Substitution (SNAr) .[3]

-

Substituent Effects:

-

C4-Chloro Group: The chlorine atom itself is an effective leaving group, further facilitating substitution reactions. The C4 position is highly activated towards nucleophilic attack. In di- or tri-chlorinated pyrimidines, reaction at the C4 position is generally favored over the C2 position.[1][2][4]

-

C2-tert-butyl Group: This large, sterically bulky group exerts a significant local effect.[5] While it is weakly electron-donating, its primary influence is steric hindrance, which can shield the adjacent C2 position and the N1 nitrogen from direct interaction. This steric bulk makes the C4 position even more accessible for reaction by comparison.

-

C6-Methyl Group: As a small, weakly electron-donating group, the methyl substituent has a minimal electronic impact on the reactivity at C4 compared to the powerful withdrawing effect of the ring nitrogens.

-

Collectively, this arrangement renders the C4 position the unequivocal hotspot for chemical modification, making the C4-chloro bond a versatile linchpin for synthetic strategy.

Key Transformations of the C4-Chloro Group

The chloro group in 2-tert-butyl-4-chloro-6-methylpyrimidine readily participates in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the most fundamental reaction for functionalizing this scaffold. It allows for the direct displacement of the chloride with a wide range of nucleophiles, including amines, alcohols, and thiols.[6]

Mechanism: The reaction proceeds via a well-established two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] In the second, typically rapid step, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring.

Caption: The two-step Addition-Elimination mechanism for SNAr reactions.

Common SNAr Transformations & Protocols:

-

Amination: The introduction of nitrogen-based nucleophiles is a cornerstone of drug discovery for modulating solubility and creating key hydrogen bond interactions.[7] The reactions can be performed under thermal conditions, often requiring a non-nucleophilic base to neutralize the HCl byproduct.[7]

-

Alkoxylation & Thiolation: Reactions with alkoxides and thiolates proceed readily to form the corresponding ethers and thioethers, respectively. These strong nucleophiles often react at lower temperatures than amines.[6]

Protocol 1: General Procedure for SNAr Amination

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-tert-butyl-4-chloro-6-methylpyrimidine (1.0 eq).

-

Reagents: Add the desired amine nucleophile (1.1–1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Solvent: Add a suitable solvent (e.g., N,N-Dimethylformamide (DMF), 2-propanol, or acetonitrile) to achieve a concentration of 0.1–0.5 M.

-

Reaction: Heat the mixture to 80–120 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. If using a water-miscible solvent, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Key Considerations for SNAr:

-

Side Reactions: The primary side reaction is hydrolysis of the C4-chloro group to a hydroxyl group, forming the corresponding pyrimidin-4-one. This is more prevalent when water is present, especially at high temperatures or under strongly acidic/basic conditions.[3]

-

Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they solvate the cation of the nucleophile's salt but not the anion, increasing its effective nucleophilicity. In recent years, water has been explored as a green and cost-effective medium for certain aminations.[7]

Palladium-Catalyzed Cross-Coupling Reactions

For constructing carbon-carbon and certain carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions offer unparalleled scope and efficiency. The C-Cl bond of the pyrimidine is sufficiently reactive to participate as an electrophilic partner.

Suzuki-Miyaura Coupling: This is arguably the most important C-C bond-forming reaction in modern synthesis, prized for its functional group tolerance and the low toxicity of its boron-based reagents.[8][9]

Mechanism: The catalytic cycle is a sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond, forming a Pd(II) complex.[9]

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the chloride.[8][9]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a microwave vial or Schlenk flask, add 2-tert-butyl-4-chloro-6-methylpyrimidine (1.0 eq), the aryl- or heteroarylboronic acid or ester (1.2–1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0–3.0 eq).

-

Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).

-

Solvent & Degassing: Add a solvent system (e.g., 1,4-dioxane/water, DMF, or toluene). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 10–15 minutes.

-

Reaction: Heat the reaction to 80–120 °C, or use microwave irradiation (e.g., 15 minutes at 150 °C), until the starting material is consumed (monitor by LC-MS).[2]

-

Workup: Cool the reaction mixture and dilute it with water and an organic solvent like ethyl acetate. Separate the layers.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.

Comparative Data and Reaction Conditions

The choice between SNAr and cross-coupling depends on the desired bond construction. The following table summarizes typical conditions for these transformations on chloropyrimidine scaffolds.

| Reaction Type | Reagent | Catalyst / Base | Solvent | Temperature (°C) | Key Features |

| SNAr Amination | Primary/Secondary Amine | K₂CO₃ or DIPEA | DMF, ACN, 2-PrOH | 80 - 120 | Direct C-N bond formation; cost-effective. |

| SNAr Alkoxylation | Sodium Alkoxide | None (reagent is base) | Corresponding Alcohol, THF | 25 - 80 | Forms ether linkages; often proceeds at RT. |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90 - 110 | Forms C-C bonds; broad substrate scope. |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ + Ligand / NaOtBu | Toluene, Dioxane | 90 - 110 | Alternative to SNAr for C-N bonds; milder for some substrates. |

Conclusion and Outlook

2-Tert-butyl-4-chloro-6-methylpyrimidine is a highly versatile building block whose utility is centered on the predictable and robust reactivity of its C4-chloro group. The electron-deficient nature of the pyrimidine ring primes this position for Nucleophilic Aromatic Substitution , providing a direct and efficient route to a wide range of amines, ethers, and thioethers.

Furthermore, the C4-Cl bond serves as a competent electrophile in modern palladium-catalyzed cross-coupling reactions , most notably the Suzuki-Miyaura coupling. This opens the door to the construction of complex biaryl and heteroaryl structures that are frequently sought in drug discovery programs, particularly in the development of kinase inhibitors.[1][10]

By mastering these fundamental transformations, researchers can leverage 2-tert-butyl-4-chloro-6-methylpyrimidine as a strategic starting point to rapidly access diverse chemical libraries and accelerate the discovery of novel therapeutic agents.

References

-

Larhed, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering. Available from: [Link]

-

Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available from: [Link]

-

Wai, J.S., et al. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available from: [Link]

-

Wai, J.S., et al. Correlating Reactivity Trends with Frontier Molecular Orbitals. QM Magic Class. Available from: [Link]

-

ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

-

Various Authors. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Molbank. Available from: [Link]

-

Gourlay, B.S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Asian Journal of Chemistry. (2018). Synthesis and Characterization of Dasatinib. Available from: [Link]

-

The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Tomašič, T., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Available from: [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Wender, P.A., et al. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry. Available from: [Link]

-

Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

-

Wen, L-R., et al. (2007). 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol. Acta Crystallographica Section E. Available from: [Link]

-

Wikipedia. 2,4,6-Tri-tert-butylpyrimidine. Available from: [Link]

-

Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering. Available from: [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The tert-butyl group in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 2-Tert-butyl-4-chloro-6-methylpyrimidine in Synthetic Chemistry

Introduction: Unveiling a Privileged Pyrimidine Building Block

In the landscape of modern synthetic chemistry, particularly within the realms of medicinal and materials science, the strategic selection of foundational molecular frameworks is paramount. The pyrimidine core, a ubiquitous heterocycle in numerous biologically active compounds and functional materials, offers a versatile platform for molecular design. This guide focuses on a particularly valuable, yet specialized, derivative: 2-tert-butyl-4-chloro-6-methylpyrimidine .

The strategic placement of its substituents—a sterically demanding tert-butyl group, a reactive chloro moiety, and an electron-donating methyl group—imparts a unique combination of stability, reactivity, and selectivity. The tert-butyl group can provide steric shielding, influencing intermolecular interactions and potentially enhancing metabolic stability in drug candidates. The chloro atom at the 4-position serves as a versatile handle for a wide array of synthetic transformations, most notably in cross-coupling and nucleophilic substitution reactions. The methyl group at the 6-position, in turn, modulates the electronic properties of the pyrimidine ring.

This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of 2-tert-butyl-4-chloro-6-methylpyrimidine as a synthetic building block. We will delve into its key reactions, offering not just procedural details but also insights into the underlying mechanistic principles and strategic considerations for its effective utilization in the synthesis of complex molecular architectures.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of 2-tert-butyl-4-chloro-6-methylpyrimidine is primarily centered around the reactivity of the C4-chloro substituent. This position is susceptible to a variety of transformations, allowing for the introduction of a diverse range of functional groups and structural motifs. The principal reaction classes include:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling (C-C bond formation)

-

Buchwald-Hartwig Amination (C-N bond formation)

-

Sonogashira Coupling (C-C bond formation)

-

-

Nucleophilic Aromatic Substitution (SNAr):

-

C-O bond formation (e.g., with phenols and alkoxides)

-

C-N bond formation (e.g., with amines and hydrazines)

-

C-S bond formation (e.g., with thiols)

-

The following sections will provide detailed examinations of these key reactions, complete with mechanistic insights, experimental protocols, and practical considerations.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Connections

Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1] 2-tert-butyl-4-chloro-6-methylpyrimidine is an excellent substrate for these transformations, offering a reliable entry point to a vast chemical space.

Suzuki-Miyaura Coupling: Building Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][2] This reaction is particularly valuable for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For chloropyrimidines, which can be less reactive than their bromo or iodo counterparts, the selection of an electron-rich and sterically hindered phosphine ligand is often beneficial to promote the oxidative addition step.

Experimental Protocol: Synthesis of 2-tert-butyl-6-methyl-4-phenylpyrimidine

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 2-tert-butyl-4-chloro-6-methylpyrimidine with phenylboronic acid.

| Reagent | Amount | Molar Equiv. |

| 2-tert-butyl-4-chloro-6-methylpyrimidine | 1.0 g | 1.0 |

| Phenylboronic acid | 0.79 g | 1.2 |

| Pd(PPh₃)₄ | 0.31 g | 0.05 |

| K₂CO₃ | 2.25 g | 3.0 |

| 1,4-Dioxane | 15 mL | - |

| Water | 5 mL | - |

Procedure:

-

To a round-bottom flask, add 2-tert-butyl-4-chloro-6-methylpyrimidine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-tert-butyl-6-methyl-4-phenylpyrimidine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4] This reaction is exceptionally valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.

Mechanistic Considerations:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step and prevent β-hydride elimination, a potential side reaction. The selection of the base is also crucial and must be strong enough to deprotonate the amine or the intermediate palladium-amine complex without causing unwanted side reactions.[5]

Experimental Protocol: Synthesis of 2-tert-butyl-6-methyl-N-phenylpyrimidin-4-amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-tert-butyl-4-chloro-6-methylpyrimidine with aniline.

| Reagent | Amount | Molar Equiv. |

| 2-tert-butyl-4-chloro-6-methylpyrimidine | 1.0 g | 1.0 |

| Aniline | 0.61 mL | 1.2 |

| Pd₂(dba)₃ | 0.05 g | 0.01 |

| XPhos | 0.13 g | 0.05 |

| Sodium tert-butoxide (NaOtBu) | 0.78 g | 1.5 |

| Toluene | 20 mL | - |

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add 2-tert-butyl-4-chloro-6-methylpyrimidine and aniline.

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is a powerful tool for the synthesis of internal alkynes, which are valuable intermediates in organic synthesis and can be found in various natural products and functional materials.

Mechanistic Insights:

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[7]

Experimental Protocol: General Conditions for Sonogashira Coupling

The following provides a general set of conditions that can be adapted for the Sonogashira coupling of 2-tert-butyl-4-chloro-6-methylpyrimidine with a terminal alkyne.

| Reagent | Molar Equiv. |

| 2-tert-butyl-4-chloro-6-methylpyrimidine | 1.0 |

| Terminal Alkyne | 1.2-1.5 |

| Pd(PPh₃)₂Cl₂ | 0.02-0.05 |

| CuI | 0.02-0.05 |

| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0-3.0 |

| Solvent (e.g., THF, DMF) | - |

Procedure:

-

To a solution of 2-tert-butyl-4-chloro-6-methylpyrimidine and the terminal alkyne in an appropriate solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Classical Transformation

Nucleophilic aromatic substitution is a fundamental reaction in heterocyclic chemistry, where a nucleophile displaces a leaving group on an aromatic ring.[8] The electron-deficient nature of the pyrimidine ring makes 2-tert-butyl-4-chloro-6-methylpyrimidine an excellent substrate for SNAr reactions, particularly with strong nucleophiles.

Reaction with N-Nucleophiles: Amines and Hydrazines

The reaction of 2-tert-butyl-4-chloro-6-methylpyrimidine with amines or hydrazine provides a direct route to the corresponding 4-amino or 4-hydrazinyl pyrimidines. These reactions often proceed under milder conditions than the corresponding Buchwald-Hartwig aminations and do not require a metal catalyst.

Experimental Protocol: Synthesis of 2-tert-butyl-4-hydrazinyl-6-methylpyrimidine

This protocol describes the synthesis of 2-tert-butyl-4-hydrazinyl-6-methylpyrimidine, a valuable intermediate for the synthesis of pyrazolopyrimidines and other fused heterocyclic systems.

| Reagent | Amount | Molar Equiv. |

| 2-tert-butyl-4-chloro-6-methylpyrimidine | 1.0 g | 1.0 |

| Hydrazine hydrate (64%) | 1.0 mL | ~3.0 |

| Ethanol | 15 mL | - |

Procedure:

-

Dissolve 2-tert-butyl-4-chloro-6-methylpyrimidine in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography.

Reaction with O- and S-Nucleophiles: Phenols, Alkoxides, and Thiols

Similar to N-nucleophiles, phenols, alkoxides, and thiols can readily displace the chloro group at the C4 position of 2-tert-butyl-4-chloro-6-methylpyrimidine, typically in the presence of a base to generate the corresponding phenoxide, alkoxide, or thiolate. These reactions provide access to a wide range of 4-aryloxy, 4-alkoxy, and 4-arylthio/alkylthio pyrimidine derivatives.

General Considerations:

-

Base: A suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH), is typically required to deprotonate the nucleophile.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is often used to facilitate the reaction.

-

Temperature: The reaction temperature can vary from room temperature to elevated temperatures depending on the nucleophilicity of the attacking species and the steric hindrance of the substrates.

Applications in Drug Discovery and Materials Science

The diverse array of functionalized pyrimidines accessible from 2-tert-butyl-4-chloro-6-methylpyrimidine makes it a highly valuable building block in several areas of chemical research.

-

Medicinal Chemistry: Pyrimidine derivatives are at the core of numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The ability to readily introduce various substituents at the C4 position allows for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. For instance, substituted aminopyrimidines are known to act as kinase inhibitors.[9][10][11]

-

Materials Science: The pyrimidine core can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these materials can be fine-tuned by modifying the substituents on the pyrimidine ring.

Conclusion

2-tert-butyl-4-chloro-6-methylpyrimidine has emerged as a powerful and versatile building block in modern organic synthesis. Its unique combination of steric and electronic properties, coupled with the reactivity of the C4-chloro substituent, provides a reliable and efficient platform for the construction of a wide range of complex molecules. Through well-established transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, chemists can readily access a diverse array of substituted pyrimidines with significant potential in drug discovery, materials science, and agrochemicals. This guide has provided a comprehensive overview of the key synthetic methodologies employing this valuable scaffold, with the aim of empowering researchers to harness its full potential in their synthetic endeavors.

References

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 2287. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

PubChem. (n.d.). Pyrimidine derivatives as kinase inhibitors - Patent US-2011112063-A1. Retrieved from [Link]

- Google Patents. (n.d.). US-20130172566-A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

-

ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.

-

Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. 90, 287-300. Retrieved from [Link]

- Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

-

PubChem. (n.d.). Kinase inhibitor - Patent US-9499486-B2. Retrieved from [Link]

-

National Institutes of Health. (2015). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 10(6), 1546-1553. Retrieved from [Link]

-

National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(4), 1296-1305. Retrieved from [Link]

-

Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link] - this is a generic link, a more specific one would be better if available.

-

National Institutes of Health. (2007). 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol. Acta Crystallographica Section E, 63(Pt 5), o2430. Retrieved from [Link]

- Google Patents. (n.d.). US4435600A - Process for preparation of tertiary butyl hydrazine.

-

PubMed. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. Retrieved from [Link]

-

National Institutes of Health. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(29), 9724-9736. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

-

National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. Retrieved from [Link]

-

ResearchGate. (2004). 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z′ = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R2(8) rings. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine derivatives as kinase inhibitors - Patent US-2011112063-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 11. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential biological activity of 2-Tert-butyl-4-chloro-6-methylpyrimidine derivatives

An In-depth Technical Guide: Unlocking the Potential of 2-Tert-butyl-4-chloro-6-methylpyrimidine: A Privileged Scaffold for Bioactive Compound Discovery

Introduction: The Enduring Prominence of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a cornerstone of life, forming the structural basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2] This fundamental biological role has rendered it a "privileged scaffold" in medicinal chemistry and agrochemical research, providing a versatile framework for the development of a vast array of biologically active molecules.[1] Pyrimidine derivatives have been successfully commercialized as anticancer, antimicrobial, antiviral, anti-inflammatory, herbicidal, and fungicidal agents.[3][4][5][6][7]

This guide focuses on a specific, highly functionalized intermediate: 2-tert-butyl-4-chloro-6-methylpyrimidine . The strategic placement of its substituents—a sterically hindering tert-butyl group, a reactive chloro atom, and an electron-donating methyl group—makes it an exceptionally valuable starting point for creating diverse chemical libraries. The tert-butyl group can provide steric bulk that influences binding selectivity and metabolic stability, while the chloro group at the 4-position is a prime site for nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups.[8]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will explore the synthetic versatility of the 2-tert-butyl-4-chloro-6-methylpyrimidine core and extrapolate its potential biological activities based on well-established structure-activity relationships (SAR) within the broader class of pyrimidine derivatives. We will delve into the causality behind experimental design, provide actionable protocols, and outline future research trajectories.

Part 1: The Core Scaffold - Synthesis and Reactivity

The power of 2-tert-butyl-4-chloro-6-methylpyrimidine as a discovery tool lies in its reactivity. The chlorine atom at the C4 position is an excellent leaving group, making the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction is the primary gateway to creating a library of novel derivatives.

Causality of Experimental Choice: The SNAr reaction is chosen because it is a robust and high-yielding method for functionalizing chloropyrimidines. By reacting the core scaffold with a diverse set of nucleophiles (e.g., amines, alcohols, thiols), a multitude of derivatives can be generated with varied electronic and steric properties. This allows for a systematic exploration of the chemical space around the pyrimidine core to identify key structural features required for specific biological activities.

Caption: General workflow for synthesizing a library of 2-tert-butyl-4-chloro-6-methylpyrimidine derivatives.

Part 2: Potential Biological Activities - An Evidence-Based Extrapolation

While direct biological data for derivatives of 2-tert-butyl-4-chloro-6-methylpyrimidine is not extensively published, we can infer significant potential by examining structurally related pyrimidine compounds.

Herbicidal and Plant Growth Regulatory Activity

Pyrimidine derivatives are prominent in agriculture.[6][7] A major class of pyrimidine-based herbicides functions by inhibiting acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[9][10]